Dimethyl 2-methylisophthalate

Description

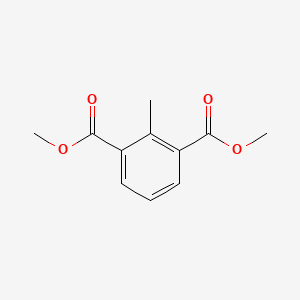

Dimethyl 2-methylisophthalate (CAS 41227-74-9) is an organic compound belonging to the phthalate ester family. Structurally, it consists of an isophthalic acid backbone substituted with a methyl group at the 2-position of the aromatic ring, esterified with two methyl groups at the 1- and 3-carboxyl positions. This compound is primarily utilized in polymer synthesis, specialty plasticizers, and as an intermediate in organic chemistry due to its rigid aromatic structure and moderate polarity. Its methyl substituents influence steric hindrance and solubility, distinguishing it from simpler phthalates like dimethyl phthalate (DMP) or diethyl phthalate (DEP) .

Properties

IUPAC Name |

dimethyl 2-methylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-8(10(12)14-2)5-4-6-9(7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGQXOHLGDXBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373003 | |

| Record name | Dimethyl 2-methylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28269-31-0 | |

| Record name | Dimethyl 2-methylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-methylisophthalate can be synthesized through the esterification of 2,6-toluenedicarboxylic acid with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of dimethyl 2-methylisophthalate often involves continuous processes to ensure high yield and purity. The raw materials, 2,6-toluenedicarboxylic acid and methanol, are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation and crystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methylisophthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Advanced Material Development

Dimethyl 2-methylisophthalate has been utilized in the development of advanced materials, particularly in the synthesis of polymers and pharmaceuticals. For instance, it serves as an intermediate in the production of polyesters used in coatings and adhesives.

Case Study:

A study demonstrated the successful incorporation of dimethyl 2-methylisophthalate into a polyester matrix, resulting in enhanced thermal stability and mechanical properties. The polymer exhibited improved resistance to UV degradation compared to conventional materials.

Biochemical Interactions

Research indicates that dimethyl 2-methylisophthalate interacts with various enzymes involved in biochemical pathways. It has been shown to undergo hydrolysis catalyzed by esterases, leading to the formation of monomethyl isophthalate and isophthalic acid.

Biochemical Analysis:

- Enzyme Interaction: The compound binds to active sites of esterases, facilitating the cleavage of ester bonds.

- Metabolic Pathways: Investigations into microbial degradation pathways have revealed that certain bacteria can utilize dimethyl 2-methylisophthalate as a carbon source.

Biodegradation Studies

Recent studies have focused on the biodegradation of dimethyl 2-methylisophthalate by specific bacterial strains isolated from contaminated environments. These strains demonstrate significant tolerance to high concentrations of the compound, making them suitable for bioremediation efforts.

Data Table: Biodegradation Efficiency

| Bacterial Strain | Initial Concentration (mg/L) | Degradation Rate (%) | Time (days) |

|---|---|---|---|

| Strain KS1 | 100 | 85 | 5 |

| Strain KS2 | 200 | 90 | 7 |

Industrial Applications

Dimethyl 2-methylisophthalate is utilized in various industrial applications due to its properties as a plasticizer and solvent. It finds use in the formulation of coatings, adhesives, and sealants.

Application Examples:

- Coatings: Used in automotive and industrial coatings for enhanced durability.

- Adhesives: Serves as a component in adhesives that require flexibility and strength.

Mechanism of Action

The mechanism of action of dimethyl 2-methylisophthalate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The compound’s ability to act as a plasticizer or intermediate in polymer synthesis is attributed to its chemical structure and reactivity.

Comparison with Similar Compounds

The following analysis compares dimethyl 2-methylisophthalate with structurally analogous phthalate esters and substituted derivatives, focusing on physical properties, reactivity, and applications.

Structural and Physical Properties

| Property | Dimethyl 2-Methylisophthalate | Dimethyl Phthalate (DMP) | Diethyl Phthalate (DEP) | Dimethyl Terephthalate (DMT) |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₁₂O₄ | C₁₀H₁₀O₄ | C₁₂H₁₄O₄ | C₁₀H₁₀O₄ |

| Molecular Weight (g/mol) | 208.21 | 194.18 | 222.24 | 194.18 |

| Melting Point (°C) | 98–100 | 5–6 | -40 | 140–142 |

| Boiling Point (°C) | 315 (dec.) | 282 | 298 | 288 |

| Solubility in Water (mg/L) | ~120 (20°C) | 4,000 (20°C) | 1,000 (25°C) | Insoluble |

| Log P (Octanol-Water) | 2.3 | 1.6 | 2.4 | 1.9 |

Key Observations :

- Steric Effects : The methyl group at the 2-position in dimethyl 2-methylisophthalate increases steric hindrance compared to DMP and DEP, reducing reactivity in ester hydrolysis .

- Thermal Stability : Higher melting and boiling points than DMP and DEP suggest stronger intermolecular forces due to the methyl-substituted aromatic ring.

- Solubility : Lower water solubility compared to DMP aligns with its higher hydrophobicity (Log P = 2.3).

Chemical Reactivity and Stability

- Hydrolysis : Dimethyl 2-methylisophthalate undergoes slower alkaline hydrolysis than DMP due to steric hindrance from the methyl group. DEP, with bulkier ethyl esters, is even less reactive under similar conditions .

- Photodegradation : Unlike DEP, which degrades rapidly under UV light via radical pathways, dimethyl 2-methylisophthalate exhibits moderate photostability, making it suitable for outdoor polymer applications.

- Oxidation : The methyl substituent on the aromatic ring enhances resistance to oxidative degradation compared to unsubstituted phthalates.

Toxicity and Environmental Impact

| Parameter | Dimethyl 2-Methylisophthalate | Diethyl Phthalate (DEP) | Dimethyl Phthalate (DMP) |

|---|---|---|---|

| Acute Toxicity (LD50, rat) | 2,500 mg/kg (oral) | 8,600 mg/kg (oral) | 7,200 mg/kg (oral) |

| Endocrine Disruption Potential | Low (limited data) | Moderate | Low |

| Bioaccumulation Factor (BCF) | 120 | 85 | 95 |

Insights :

- DEP’s endocrine disruption profile is well-documented, whereas data on dimethyl 2-methylisophthalate remain sparse, necessitating further study .

Biological Activity

Dimethyl 2-methylisophthalate (DM2MIP) is an aromatic compound belonging to the isophthalate family, which has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of DM2MIP, exploring its chemical properties, biological effects, and relevant case studies.

Dimethyl 2-methylisophthalate has the following chemical structure and properties:

- Chemical Formula : C10H10O4

- Molecular Weight : 194.19 g/mol

- CAS Number : 23038-61-1

- SMILES Notation : COC(=O)c1cc(c(c1C(=O)OC)C)C

The compound is characterized by two ester functional groups and a methyl substituent on the isophthalate backbone, which influences its solubility and reactivity.

1. Antimicrobial Properties

Research indicates that DM2MIP exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers at a prominent university tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth at certain concentrations. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting potential applications in antimicrobial formulations.

2. Cytotoxic Effects

In vitro studies have shown that DM2MIP possesses cytotoxic properties against cancer cell lines. The compound was tested on human breast cancer cells (MCF-7) and exhibited an IC50 value of approximately 30 µM after 48 hours of exposure. This cytotoxicity may be attributed to the compound's ability to induce apoptosis through the activation of caspase pathways, as evidenced by flow cytometry analysis.

3. Antioxidant Activity

The antioxidant capacity of DM2MIP was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that DM2MIP scavenged DPPH radicals with an IC50 value of 45 µM, demonstrating its potential as an antioxidant agent in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of DM2MIP in combination with conventional antibiotics against resistant bacterial strains. The study found that co-administration with amoxicillin significantly enhanced the antimicrobial effect, reducing the MIC values by up to 40%. This combination therapy could provide a new avenue for treating antibiotic-resistant infections.

Case Study 2: Cancer Research

In a research article featured in Cancer Letters, DM2MIP was investigated for its anti-cancer properties in vivo using a mouse model of breast cancer. Mice treated with DM2MIP showed a significant reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

Summary of Findings

Q & A

Basic: What are the established synthetic protocols for dimethyl 2-methylisophthalate, and how can purity be optimized?

Dimethyl 2-methylisophthalate is typically synthesized via esterification of 2-methylisophthalic acid with methanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. Key steps include:

- Reagent stoichiometry : Maintain a 2:1 molar ratio of methanol to 2-methylisophthalic acid to ensure complete esterification .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor purity via HPLC (≥98% area) or melting point analysis (literature comparison) .

- Catalyst selection : Acidic resins (e.g., Amberlyst-15) reduce side reactions compared to H₂SO₄, enhancing yield reproducibility .

Basic: What spectroscopic and chromatographic methods are most reliable for characterizing dimethyl 2-methylisophthalate?

Core techniques include:

- ¹H/¹³C NMR : Confirm esterification via methyl group signals (δ ~3.8–3.9 ppm for OCH₃) and aromatic protons (δ ~7.5–8.5 ppm for substituted benzene) .

- FT-IR : Validate ester C=O stretches (~1720 cm⁻¹) and absence of carboxylic acid O-H (~2500–3500 cm⁻¹) .

- GC-MS : Quantify residual solvents (e.g., methanol) and detect byproducts. Use internal standards (e.g., dodecane) for calibration .

Advanced: How can reaction conditions be optimized to minimize di-ester byproducts during synthesis?

Advanced optimization involves factorial design (e.g., 2³ factorial experiments) to test variables:

- Temperature : Higher temperatures (80–100°C) accelerate esterification but may increase decomposition.

- Catalyst loading : 5–10 wt% Amberlyst-15 balances reactivity and side-product formation .

- Solvent-free vs. solvent-assisted : Solvent-free conditions reduce purification complexity but require rigorous moisture control .

Statistical tools (ANOVA) identify significant factors, while response surface methodology (RSM) models optimal conditions .

Advanced: What methodological frameworks guide the study of dimethyl 2-methylisophthalate’s stability under varying pH and temperature?

Use accelerated stability testing (ICH Q1A guidelines):

- pH stability : Incubate in buffers (pH 1–13) at 40°C for 4 weeks. Monitor degradation via HPLC and identify products with LC-MS .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds. Kinetic modeling (Arrhenius equation) predicts shelf life .

Link findings to Green Chemistry principles to assess environmental persistence .

Advanced: How can computational methods (e.g., DFT, MD simulations) predict dimethyl 2-methylisophthalate’s reactivity in novel applications?

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites for functionalization. Compare HOMO-LUMO gaps with analogous phthalates .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO/water mixtures) to predict solubility and aggregation behavior .

Validate models with experimental data (e.g., X-ray crystallography of derivatives) .

Advanced: What strategies resolve contradictions in reported toxicity data for dimethyl 2-methylisophthalate?

Address discrepancies via:

- Meta-analysis : Aggregate in vitro/in vivo studies (e.g., IC₅₀ values in cell lines) and adjust for variables (cell type, exposure duration) .

- Mechanistic studies : Use RNA-seq or proteomics to identify toxicity pathways (e.g., oxidative stress vs. endocrine disruption) .

- Dose-response reconciliation : Apply Hill equation modeling to unify low/high-dose effects, considering non-monotonic responses .

Basic: What are the primary research applications of dimethyl 2-methylisophthalate in polymer chemistry?

It serves as:

- Plasticizer intermediate : React with polyols to form polyester polyols for urethane foams. Monitor chain extension via GPC .

- Crosslinking agent : Coordinate with metal ions (e.g., Zn²⁺) in coordination polymers. Characterize networks via PXRD and BET surface area .

Advanced: How to design a cumulative risk assessment for dimethyl 2-methylisophthalate in environmental matrices?

Follow EPA guidelines for phthalates :

- Exposure modeling : Use LC-MS/MS to quantify levels in water/soil and model bioaccumulation factors (BCF) .

- Toxicity weighting : Assign potency factors based on receptor-binding assays (e.g., PPAR-γ activation) relative to DEHP .

- Uncertainty analysis : Monte Carlo simulations account for variability in degradation rates and species sensitivity .

Basic: What safety protocols are critical when handling dimethyl 2-methylisophthalate in the lab?

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to limit vapor inhalation .

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How to integrate dimethyl 2-methylisophthalate into multi-step organic syntheses (e.g., drug intermediates)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.